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Compound of Interest

Compound Name: AMP-PCP

Cat. No.: B1201737

For researchers, scientists, and professionals in drug development, Nuclear Magnetic
Resonance (NMR) spectroscopy is a powerful tool to investigate the structure, dynamics, and
interactions of biomolecules at an atomic level. When studying ATP-binding proteins, the non-
hydrolyzable ATP analog, Adenosine 5'-(3,y-methylenetriphosphate), commonly known as
AMP-PCP, serves as an invaluable molecular tool. By mimicking the pre-hydrolytic state of ATP
without being turned over by the enzyme, AMP-PCP allows for the trapping of protein-
nucleotide complexes in a state amenable to detailed NMR analysis. This enables the
elucidation of conformational changes, the mapping of binding sites, and the characterization of
the intricate molecular mechanisms that govern the function of these essential proteins.

This document provides detailed application notes and protocols for the use of AMP-PCP in
NMR spectroscopy, focusing on its application in studying ATPases such as the Na,K-ATPase,
ABC transporters, and the DnaB helicase.

Application Notes

AMP-PCP is a synthetic analog of adenosine triphosphate (ATP) where a methylene group
replaces the oxygen atom between the (3 and y phosphates. This modification renders the
terminal phosphoanhydride bond resistant to enzymatic hydrolysis. In the context of NMR
spectroscopy, this stability is crucial for capturing and characterizing the transient
conformational states of ATP-binding proteins that precede ATP hydrolysis.

The primary applications of AMP-PCP in NMR spectroscopy include:
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 Structural Characterization of the ATP-Bound State: By locking an enzyme in its ATP-bound
conformation, AMP-PCP facilitates the use of advanced NMR techniques, such as solid-
state NMR, to determine the three-dimensional structure of the protein-nucleotide complex.
This provides insights into the geometry of the nucleotide-binding pocket and the specific
amino acid residues involved in ATP recognition.

e Mapping Nucleotide and Substrate Binding Sites: Chemical shift perturbation (CSP) mapping
is a widely used NMR technique to identify ligand binding sites on a protein.[1] By comparing
the NMR spectra of a protein in the absence and presence of AMP-PCP, residues that
experience significant changes in their chemical environment upon nucleotide binding can be
identified. This approach can be extended to map the binding sites of substrates or inhibitors
by observing their effect on the AMP-PCP-bound protein.

 Investigating Conformational Dynamics: The binding of ATP and its subsequent hydrolysis
often induce significant conformational changes in ATPases. AMP-PCP allows researchers
to study the conformational landscape of the pre-hydrolytic state, providing a static picture
that can be compared with the apo (nucleotide-free) and ADP-bound states to understand
the dynamic process of the catalytic cycle.

e Drug Discovery and Development: For ATPases that are drug targets, understanding the
structure of the ATP-binding site is crucial for the rational design of competitive inhibitors.
NMR studies with AMP-PCP can provide a detailed structural blueprint of the target site,
aiding in the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from NMR studies
utilizing AMP-PCP and other ATP analogs. This data is illustrative of the types of quantitative
information that can be derived from such experiments.
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Signaling Pathways and Experimental Workflows

To visualize the biological context of the proteins studied with AMP-PCP and the experimental

approaches, the following diagrams are provided.
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Caption: Na,K-ATPase signaling cascade initiated by ouabain binding.[5][6]
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ABC Transporter Signaling in Drug Resistance
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Caption: Signaling pathway leading to increased ABC transporter expression.[7][8]
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Caption: Role of DnaB helicase in the initiation of DNA replication.[9][10][11][12][13]
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Caption: General workflow for an NMR titration experiment.
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Experimental Protocols

Protocol 1: 1D and 2D NMR Titration for Measuring AMP-
PCP Binding Affinity

This protocol describes how to perform an NMR titration experiment to determine the
dissociation constant (Kd) of AMP-PCP binding to a soluble, isotopically labeled protein.

Materials:

Isotopically labeled (e.g., *>N) protein of interest in a suitable NMR buffer (e.g., 50 mM Tris-
HCI, 150 mM NaCl, 5 mM MgClz, pH 7.4)

AMP-PCP stock solution of known concentration in the same NMR buffer

NMR tubes

NMR spectrometer equipped with a cryoprobe
Procedure:
e Sample Preparation:

o Prepare a 500 pL sample of the 1°N-labeled protein at a concentration of 50-100 uM in the
NMR buffer.

o Prepare a stock solution of AMP-PCP at a concentration at least 10-20 times higher than
the expected Kd.

o Ensure both the protein and AMP-PCP solutions are in the exact same buffer to avoid
changes in chemical shifts due to buffer mismatch.

* NMR Data Acquisition (Initial Spectrum):
o Transfer the protein sample to an NMR tube.

o Record a reference H-1>N HSQC spectrum of the protein alone. This spectrum represents
the "free" state.[14]
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e Titration:
o Add a small aliquot of the AMP-PCP stock solution to the protein sample in the NMR tube.
o Gently mix the sample and allow it to equilibrate for a few minutes.

 NMR Data Acquisition (Titration Points):
o Record a *H-1>N HSQC spectrum after each addition of AMP-PCP.

o Continue the titration until the chemical shifts of the affected residues no longer change
upon further addition of AMP-PCP, indicating saturation of the binding site.

o Data Processing and Analysis:
o Process all NMR spectra identically using software such as TopSpin or NMRPipe.

o Overlay the spectra and identify the cross-peaks that show significant chemical shift
perturbations upon AMP-PCP binding.

o For each titration point, calculate the combined chemical shift perturbation (Ad) for each
affected residue using the following equation: Ad = V[ (AdH)2 + (o * ASN)2 ] where AdH and
AJBN are the changes in the *H and >N chemical shifts, respectively, and a is a weighting
factor (typically ~0.14-0.2).[15]

e Kd Determination:

o Plot the chemical shift perturbation (Ad) for several well-resolved and significantly
perturbed residues as a function of the total AMP-PCP concentration.

o Fit the binding isotherm to a one-site binding model to extract the dissociation constant
(Kd).[16]

Protocol 2: Solid-State NMR of a Membrane Protein in
Complex with AMP-PCP

This protocol provides a general framework for preparing a sample of a membrane protein
reconstituted in a lipid bilayer for solid-state NMR analysis of the AMP-PCP-bound state.
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Materials:

Purified membrane protein of interest

e Lipids (e.g., DMPC, POPC)

e AMP-PCP

e Detergent (e.g., DDM, LDAO)

o Bio-Beads for detergent removal

o Buffer (e.g., 20 mM HEPES, 100 mM NacCl, 10 mM MgClz, pH 7.0)
e Solid-state NMR rotor (e.g., 3.2 mm or 1.3 mm)

» Ultracentrifuge

Procedure:

o Protein-Detergent Complex Preparation:

o Solubilize the purified membrane protein in a buffer containing a suitable detergent above
its critical micelle concentration.

e Lipid Preparation:

o Dissolve the desired lipids in an organic solvent (e.g., chloroform).

o

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

[¢]

Further dry the lipid film under vacuum for at least 2 hours.

[¢]

Hydrate the lipid film with the NMR buffer to form multilamellar vesicles (MLVS).

[e]

Solubilize the MLVs by adding the same detergent used for the protein to form lipid-
detergent micelles.

e Reconstitution:
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o Mix the protein-detergent complex with the lipid-detergent micelles at a desired lipid-to-
protein ratio (LPR).

o Add AMP-PCP to the mixture to a final concentration sufficient to saturate the protein's
binding site.

o Remove the detergent slowly to allow the formation of proteoliposomes. This can be
achieved by dialysis, dilution, or the addition of Bio-Beads.

o Sample Packing for Solid-State NMR:

o Harvest the proteoliposomes by ultracentrifugation.

o Carefully pack the proteoliposome pellet into a solid-state NMR rotor.
e Solid-State NMR Data Acquisition:

o Acquire solid-state NMR spectra, such as 13C-13C or 13C-15N correlation experiments,
under magic-angle spinning (MAS).

o These experiments will provide atomic-resolution information on the structure and
dynamics of the AMP-PCP-bound membrane protein.[17]

By employing these protocols and leveraging the unique properties of AMP-PCP, researchers
can gain profound insights into the function of ATP-binding proteins, paving the way for a
deeper understanding of fundamental biological processes and the development of novel
therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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